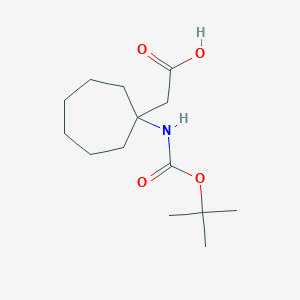

N-Boc-2-(1-aminocycloheptyl)-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Boc protected amines are a class of compounds where the amine group is protected by a tert-butyloxycarbonyl (Boc) group. This group is commonly used in organic synthesis for the protection of amino groups .

Synthesis Analysis

The Boc group is typically installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Chemical Reactions Analysis

N-Boc protected amines can undergo a variety of reactions. One common reaction is the removal of the Boc group, a process known as deprotection. This can be achieved using various methods, such as treatment with trifluoroacetic acid (TFA), or with oxalyl chloride in methanol .Physical And Chemical Properties Analysis

The physical and chemical properties of N-Boc protected amines would depend on the specific compound. In general, these compounds are stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .科学的研究の応用

Synthesis of Complex Molecules

N-Boc-2-(1-aminocycloheptyl)-acetic acid is utilized in the synthesis of complex molecular structures. For example, it has been implicated in the chiral Brønsted acid-catalyzed direct Mannich reactions, which are a method for constructing beta-aminoketones under mild conditions. This process is instrumental in synthesizing various phenylglycine derivatives, showcasing the compound's role in facilitating stereochemical complexity in synthetic chemistry (Uraguchi & Terada, 2004).

Development of Peptidomimetics

In the realm of drug discovery, this compound contributes to the development of peptidomimetics. Research has shown its use in generating enantiopure pyrrolizidinone amino acid, a key component in exploring conformation-activity relationships of biologically active peptides. This indicates its utility in creating rigid dipeptide surrogates, which are crucial for understanding the structural basis of peptide function (Dietrich & Lubell, 2003).

Biochemical Process Studies

The compound is also significant in studies focusing on biochemical processes. For instance, it has been used in the efficient chemoselective N-Boc protection of various structurally different amines, demonstrating its versatility and importance in synthetic and analytical biochemistry. This aspect underlines its role in facilitating precise and selective chemical modifications necessary for the study of complex biochemical pathways (Akbari, Heydari, Ma’mani, & Hosseini, 2010).

特性

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-14(10-11(16)17)8-6-4-5-7-9-14/h4-10H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWRMMUHCDZQOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCCC1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2815034.png)

![4-[(4-{[2-(Prop-2-enamido)ethyl]carbamoyl}piperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2815040.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2815041.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2815044.png)

![(4Z)-4-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B2815045.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(isoxazol-4-yl)propyl)acetamide](/img/structure/B2815049.png)

![Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2815051.png)

![1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2815052.png)